Example: In one study, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were synthesized as potential Polo-like kinase 4 (PLK4) inhibitors. []
Molecular Structure Analysis
Substitutions: The acetamide group at the 6-position and other substitutions on the indazole ring greatly influence the physicochemical properties and biological activity of the derivatives. [, , , , ]
Conformations: Conformational flexibility around the acetamide side chain and other substituents contributes to the molecules' ability to interact with biological targets. []
Stereochemistry: The presence of stereogenic centers in some derivatives adds another layer of complexity, leading to different stereoisomers with potentially distinct biological profiles. []
Mechanism of Action
Kinase inhibition: Several derivatives have been reported as potent inhibitors of protein kinases, such as PLK4, which plays a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activity and disrupting downstream signaling pathways. [, , ]
Receptor antagonism: Some derivatives act as antagonists of specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1), which is involved in appetite regulation and energy balance. []
Physical and Chemical Properties Analysis
Solubility: The solubility of these derivatives in different solvents depends on the nature and position of substituents on the indazole ring. []
LogP: The lipophilicity of these derivatives, often expressed as the partition coefficient (LogP), influences their pharmacokinetic properties, such as absorption and distribution within the body. [, ]
Applications
Oncology: Derivatives have been investigated as potential anticancer agents due to their inhibitory activity against kinases involved in cancer cell proliferation and survival, such as PLK4. [] For instance, compound CFI-400945, a potent PLK4 inhibitor, has been identified as a potential clinical candidate for cancer therapy. []
Metabolic disorders: Derivatives have shown efficacy in animal models of obesity by acting as MCHr1 antagonists, leading to reduced food intake and weight loss. [] Compound 7a is an example of an orally efficacious MCHr1 antagonist that has shown promise in preclinical studies. []
Inflammatory diseases: The ability of some derivatives to inhibit pro-inflammatory pathways makes them attractive candidates for treating conditions like asthma and chronic obstructive pulmonary disease. []
Compound Description: 7a is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca(2+) release. [] Oral administration of 7a in diet-induced obese mice resulted in good plasma and CNS exposure, leading to significant weight loss. []
Compound Description: This series of compounds acts as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target for acute myeloid leukemia (AML). [] These derivatives exhibit strong inhibitory activity against both FLT3 and its drug-resistant mutants, demonstrating their potential as AML therapeutics. []
Relevance: These derivatives share the 1H-indazol-6-yl moiety with N-(1H-indazol-6-yl)acetamide. The presence of the 1H-benzo[d]imidazole group linked to the indazole core distinguishes this series and contributes to their FLT3 inhibitory activity. []
Compound Description: CFI-400945 is a potent and orally active Polo-like kinase 4 (PLK4) inhibitor. [] It exhibits nanomolar potency against PLK4 and demonstrates promising antitumor activity in preclinical models, supporting its potential as a clinical candidate for cancer therapy. []
Relevance: CFI-400945 shares the 1H-indazol-6-yl core structure with N-(1H-indazol-6-yl)acetamide. [] The presence of the complex spiro[cyclopropane-1,3'-indolin]-2'-one moiety and the (E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl substituent at the 2-position of the indazole ring differentiate CFI-400945 and are crucial for its potent PLK4 inhibitory activity. []
Compound Description: This series represents a novel class of potent PLK4 inhibitors. [] These compounds exhibit excellent in vitro potency against PLK4, disrupt centriole replication, induce mitotic disorders, and promote apoptosis in breast cancer cells. [] Notably, they demonstrate significant antitumor efficacy in preclinical models of breast cancer. []
Relevance: These derivatives, like N-(1H-indazol-6-yl)acetamide, contain the 1H-indazol-6-yl core. [] The (E)-3-arylvinyl group at the 3-position and the 4-pyrimidin-2-amine substituent at the 6-position of the indazole ring system are key structural features contributing to their PLK4 inhibitory activity and antitumor properties. []
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones
Compound Description: These compounds constitute a novel class of PLK4 inhibitors. [] They exhibit nanomolar potency against PLK4 and display potent antiproliferative activity in cancer cells. [] Notably, optimized compounds from this series show promising antitumor activity in xenograft models. []
Relevance: This series shares the 1H-indazol-6-yl core with N-(1H-indazol-6-yl)acetamide. [] The presence of the (E)-3-methyleneindolin-2-one substituent at the 6-position of the indazole system distinguishes this series and is crucial for their PLK4 inhibitory and antiproliferative activity. []
Compound Description: BMS-599626 is a highly selective and orally efficacious dual inhibitor of human epidermal growth factor receptor 1 (HER1) and HER2 kinases. [] It exhibits excellent biochemical potency and kinase selectivity, making it a promising clinical candidate for treating solid tumors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.